molecular formula C7H11N3O B2713987 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 907990-54-9

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2713987
CAS No.: 907990-54-9
M. Wt: 153.185
InChI Key: HVJYOIRAMKJIPW-XBXARRHUSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 907990-54-9) is a pyrazole-based oxime derivative with the molecular formula C₇H₁₁N₃O and a molar mass of 153.18 g/mol. Its structure features a pyrazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 1 and 3, respectively, and an oxime (-CH=N-OH) functional group at position 4 (Fig. 1). Key physicochemical properties include a predicted density of 1.15 g/cm³, boiling point of 267.6 ± 28.0 °C, and a pKa of 10.0 ± 0.10 . The compound is typically stored at room temperature and is of interest in agrochemical and pharmaceutical research due to the bioactivity of pyrazole-oxime pharmacophores .

Properties

IUPAC Name

(NE)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJYOIRAMKJIPW-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding the oxime as a product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime has demonstrated potential therapeutic applications, including:

  • Anticancer Activity : This compound has been studied for its efficacy against various cancer cell lines. Notably, derivatives synthesized from it exhibited significant activity against human colorectal cancer (HCT-116) and breast cancer (T-47D) cells with IC50 values of 18 μM and GI50 values of 1.9 μM, respectively .
  • Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways by interacting with specific molecular targets, potentially offering new avenues for anti-inflammatory drug development.

Case Study: Synthesis of Bioactive Derivatives
A study demonstrated the synthesis of several derivatives from this compound, which were evaluated for their biological activities. The derivatives showed varying degrees of inhibition against key enzymes involved in cancer progression, highlighting the importance of structural modifications in enhancing bioactivity .

Agricultural Applications

Insecticidal and Acaricidal Properties
The compound has been utilized in the development of insecticides and acaricides due to its efficacy against pests. For instance:

  • Fenpyroximate Derivatives : The pyrazole oxime moiety is crucial in the design of Fenpyroximate-like compounds, which exhibit strong acaricidal effects against species such as Tetranychus cinnabarinus. Some derivatives displayed over 100% inhibition rates at concentrations as low as 10 μg/mL .

Case Study: Structure-Activity Relationship Studies
Research involving structure-activity relationship (SAR) studies has led to the identification of new compounds derived from this compound that possess enhanced insecticidal properties. These studies often involve molecular docking simulations to predict interactions with biological targets .

Chemical Synthesis

Building Block for Heterocyclic Compounds
this compound serves as an important intermediate in synthesizing various heterocyclic compounds. Its reactivity allows it to participate in multiple chemical transformations, including:

  • Synthesis of Isoquinolines : The compound can be transformed into 3-amino isoquinolines, which have shown promising results in anticancer assays .
  • Formation of Pyrido[2,3-d]pyrimidine Skeletons : Utilizing green chemistry approaches, this compound can facilitate the formation of complex structures under environmentally friendly conditions, showcasing its versatility .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentsSignificant activity against HCT-116 and T-47D cells
Anti-inflammatory AgentsModulates inflammatory pathways
Agricultural ScienceInsecticides/AcaricidesEffective against Tetranychus cinnabarinus
Chemical SynthesisIntermediate for HeterocyclesUsed in synthesizing isoquinolines and pyrimidines

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Pyrazole oxime derivatives vary significantly in substituents, influencing their molecular geometry and crystal packing (Table 1).

Compound Name Substituents (Positions) Dihedral Angle (Pyrazole vs. Aromatic Ring) Crystal System / Space Group Density (g/cm³) Reference
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime Ethyl (1), Methyl (3), Oxime (4) N/A* N/A* 1.15 (predicted)
5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime Methyl (1,3), Cl-phenoxy (5), Oxime (4) 83.3° (pyrazole vs. benzene) Monoclinic / P21/c N/A
(E)-1-Methyl-5-(3-methyl-4-chlorophenoxy)-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-acetyloxime CF₃ (3), Cl-phenoxy (5), O-acetyloxime (4) 77.6° (pyrazole vs. benzene) N/A N/A

Key Observations :

  • The dihedral angle between the pyrazole and aromatic rings in substituted derivatives ranges from 77.6° to 83.3° , indicating variable planarity influenced by steric and electronic effects .

Physicochemical Properties

Substituents critically affect thermal stability and solubility (Table 2).

Compound Name Decomposition Temp (°C) Boiling Point (°C) pKa Solubility Trends Reference
This compound N/A 267.6 ± 28.0 ~10.0 Likely lipophilic
Di(1H-tetrazol-5-yl) methanone oxime 288.7 N/A N/A Stabilized by H-bonding
5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime N/A N/A N/A Moderate (polar solvents)

Key Observations :

  • The target compound’s predicted boiling point (267.6°C) is lower than that of chlorophenoxy-substituted analogs, reflecting reduced molecular weight and weaker intermolecular forces .
  • Compounds with hydrogen-bonding networks (e.g., O–H···N in ) exhibit higher thermal stability, as seen in di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C) .

Key Observations :

  • Yields for analogous compounds range from 56–75% , typical for multi-step pyrazole syntheses .
  • The use of electron-withdrawing groups (e.g., trifluoromethyl) may require harsher conditions, increasing reaction complexity .

Biological Activity

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime (CAS No. 907990-54-9) is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and agricultural sciences. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and various research findings.

This compound has the molecular formula C7H10N2OC_7H_{10}N_2O. The presence of the oxime functional group enhances its reactivity and biological interactions compared to its parent compound, 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

The biological activity of this compound can be attributed to several mechanisms:

1. Synthesis of Bioactive Compounds:
It acts as a substrate for synthesizing pyrazole derivatives, which have shown various pharmacological properties, including antifungal and anti-inflammatory activities .

2. Enzyme Inhibition:
The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to those enzymes .

3. Interaction with Biological Targets:
The oxime group allows for unique interactions with biological targets, enhancing the compound's potential as a drug candidate .

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a related study showed that certain pyrazole derivatives were effective against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea at concentrations as low as 50 ppm . The structure-activity relationship (SAR) analysis indicated that modifications in the pyrazole structure could enhance antifungal efficacy.

Anti-inflammatory Activity

Research has indicated that compounds related to this compound possess anti-inflammatory properties. For example, certain pyrazole derivatives have demonstrated significant inhibition of COX enzymes, which are critical targets in inflammation pathways. One study reported IC50 values for these compounds that were comparable to established anti-inflammatory drugs .

Study on Antifungal Properties

A study published in 2022 synthesized several new pyrazole derivatives, including those based on this compound. The synthesized compounds were tested against various fungal strains, revealing promising antifungal activity with effective concentrations noted in the range of 20–50 ppm .

CompoundTarget PathogenEffective Concentration (ppm)Activity Level
AS. sclerotiorum50Moderate
BB. cinerea20High
CR. solani40Moderate

Study on Anti-inflammatory Effects

Another research effort focused on evaluating the anti-inflammatory effects of pyrazole derivatives, where compounds derived from this compound were assessed for their ability to inhibit COX enzymes. Results indicated that some derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac .

CompoundCOX Inhibition (IC50 µM)Comparison Drug (IC50 µM)
D5.40Diclofenac (54.65)
E0.01N/A
F1.78N/A

Q & A

Q. What are the established synthetic protocols for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime?

The compound is synthesized via condensation of the aldehyde precursor with hydroxylamine hydrochloride. Key steps include:

  • Oxime formation : Reacting the aldehyde with excess NH2_2OH·HCl under reflux in a polar solvent (e.g., ethanol/water mixture) to ensure complete conversion .
  • Acyl chloride preparation : Converting carboxylic acid intermediates to acyl chlorides using SOCl2_2, followed by coupling with the oxime .
  • Purification : Extraction of intermediates without extensive purification to minimize yield loss .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR (¹H, ¹³C) : Confirms substituent positions and oxime formation (e.g., aldehyde proton disappearance, oxime NH signal at ~8–10 ppm) .
  • IR spectroscopy : Detects C=N-OH (oxime, ~1630 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) stretches .
  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and hydrogen-bonding networks. Refinement uses SHELXL ; data collection employs Rigaku diffractometers with graphite-monochromated radiation .

Q. What safety precautions are essential during synthesis and handling?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to volatile reagents (e.g., SOCl2_2) .
  • Waste disposal : Segregate hazardous waste (e.g., halogenated byproducts) for professional treatment .

Advanced Research Questions

Q. How do hydrogen-bonding interactions and crystal packing influence physicochemical properties?

  • Hydrogen bonds : O–H⋯N interactions stabilize crystal lattices, affecting melting points and solubility. For example, chains linked via O–H⋯N bonds in monoclinic crystals (e.g., P21_1/c space group) .
  • Packing effects : Weak π⋯π and dipole interactions contribute to thermal stability. Mercury software visualizes voids and intermolecular contacts .

Q. What methodologies optimize reaction yields during oxime formation?

  • Reagent excess : Use 1.5–2.0 equivalents of NH2_2OH·HCl to drive equilibrium .
  • pH control : Maintain slightly acidic conditions (pH ~5–6) to favor oxime over competing imine formation .
  • Reaction monitoring : TLC or in situ IR tracks aldehyde consumption .

Q. How can computational methods predict tautomerism and electronic properties?

  • DFT calculations : Model E/Z tautomers and compare energy minima. For example, experimental XRD data validate the predominant tautomer .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions (e.g., oxime oxygen as a hydrogen-bond acceptor) .

Q. What strategies resolve crystallographic data discrepancies during refinement?

  • Twinning detection : Use PLATON or CrysAlisPro to identify twin laws .
  • Absorption correction : Apply multi-scan methods (e.g., CrystalClear) for heavy-atom-containing crystals .
  • Validation tools : Check data completeness (e.g., Rint < 0.05) and ADDSYM in Olex2 to avoid overfitting .

Q. How do substituents on the pyrazole ring modulate bioactivity?

  • Electron-withdrawing groups (e.g., CF3_3) : Increase electrophilicity at the aldehyde carbon, enhancing reactivity in nucleophilic additions .
  • Biological activity : Fluorinated oximes (e.g., 3-fluoropyruvate oxime) exhibit lower pKa_a and improved enzyme inhibition (e.g., DAHPS, IC50_{50} = 0.2 mg/mL) .

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